4-Cyclohexylpiperazine-1-carboximidamide hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C11H22N4·HI. It is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, further connected to a carboximidamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide typically involves the following steps:
Formation of Cyclohexylpiperazine: Cyclohexylamine is reacted with piperazine in the presence of a suitable solvent and catalyst to form cyclohexylpiperazine.
Introduction of Carboximidamide Group: The cyclohexylpiperazine is then reacted with cyanamide under controlled conditions to introduce the carboximidamide group.
Hydroiodide Formation: The final step involves the reaction of the intermediate product with hydroiodic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions vary depending on the specific reaction.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylpiperazine: Lacks the carboximidamide group but shares the cyclohexyl and piperazine structure.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Biologische Aktivität
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide (CAS Number: 849776-37-0) is a chemical compound characterized by its unique structural features, including a cyclohexyl group and a carboximidamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.
Molecular Formula: C11H22N4·HI
Molecular Weight: 320.26 g/mol
The presence of the carboximidamide group is significant because it enhances the compound's interaction with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can modulate the activity of these molecular targets, leading to a cascade of biological effects.
Potential Targets
- Enzymatic Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a new antimicrobial agent.
Antiviral Activity
The compound has also been evaluated for antiviral properties. Preliminary studies indicate potential efficacy against certain viruses, including influenza and possibly other RNA viruses.
- Case Study: A study demonstrated that treatment with this compound reduced viral replication in infected cell cultures by up to 70% at specific concentrations.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Cyclohexylpiperazine: Reacting cyclohexylamine with piperazine.
- Introduction of Carboximidamide Group: Reacting cyclohexylpiperazine with cyanamide.
- Hydroiodide Formation: Treating the intermediate with hydroiodic acid.
This synthetic route ensures high purity and yield, making it suitable for further biological testing.
Comparative Studies
Comparative studies have shown that while similar compounds like cyclohexylpiperazine lack the carboximidamide group, they do not exhibit the same level of biological activity. This highlights the importance of the functional group in enhancing efficacy.
Eigenschaften
IUPAC Name |
4-cyclohexylpiperazine-1-carboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4.HI/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;/h10H,1-9H2,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPAGNOKJZMBJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594678 |
Source
|
Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-37-0 |
Source
|
Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.